In Vitro Antibacterial Potency: (S)-Ulifloxacin is 3- to 10-Fold More Active than (R)-Ulifloxacin
In a direct, side-by-side comparison using the agar dilution minimum inhibitory concentration (MIC) method, the (S)-enantiomer of ulifloxacin exhibited in vitro antibacterial activity 3 to 10 times greater than that of the (R)-enantiomer, and more than twice that of the racemate. This observation originates from the foundational chiral resolution work by Segawa et al. (Chem. Pharm. Bull. 43, 1238–1240, 1995) and is cited as the rationale for the patented optical isomer preparation process [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC values (relative scale) |
| Comparator Or Baseline | (S)-Ulifloxacin; 3- to 10-fold higher activity than (R)-ulifloxacin |
| Quantified Difference | 3- to 10-fold lower potency for (R)-enantiomer |
| Conditions | Agar dilution MIC assay against clinical bacterial isolates; described in patent WO2009121304A1 |
Why This Matters
The large potency gap definitively rules out the (R)-enantiomer as a therapeutic substitute and establishes its essential role as a negative control and chiral reference material in antibacterial discovery and quality control.
- [1] Preparation of ulifloxacin optical isomer. World Intellectual Property Organization patent WO2009121304A1, 2009. View Source
